Camlipixant

Catalog No.
S9102780
CAS No.
1621164-74-6
M.F
C23H24F2N4O4
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Camlipixant

CAS Number

1621164-74-6

Product Name

Camlipixant

IUPAC Name

methyl (2S)-2-[[2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl]methyl]morpholine-4-carboxylate

Molecular Formula

C23H24F2N4O4

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C23H24F2N4O4/c1-13-4-5-29-18(11-15-12-28(6-7-33-15)23(31)32-3)21(27-19(29)8-13)20-16(24)9-14(10-17(20)25)22(30)26-2/h4-5,8-10,15H,6-7,11-12H2,1-3H3,(H,26,30)/t15-/m0/s1

InChI Key

SEHLMRJSQFAPCJ-HNNXBMFYSA-N

SMILES

Array

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)CC3CN(CCO3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)C[C@H]3CN(CCO3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F

Camlipixant is under investigation in clinical trial NCT05600777 (A 24-week Study of the Efficacy and Safety of BLU-5937 in Adults With Refractory Chronic Cough (CALM-2)).
CAMLIPIXANT is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
selective P2X3 antagonist

Camlipixant (CAS: 1621164-74-6), also known as BLU-5937, is a potent, orally bioavailable, non-competitive antagonist of the homotrimeric P2X3 receptor. In procurement and assay design, it is primarily selected for its exceptional target specificity, high aqueous solubility, and linear pharmacokinetic profile [1]. Unlike first-generation pan-P2X antagonists, Camlipixant features a unique binding mechanism that induces turret closure in the P2X3 receptor, selectively halting cation transfer while maintaining excellent permeability and formulation flexibility for both immediate and extended-release applications [2].

Substituting Camlipixant with first-in-class benchmarks like Gefapixant introduces severe off-target liabilities that compromise in vivo research and clinical translation. Gefapixant and similar early analogs exhibit poor selectivity, co-antagonizing the heterotrimeric P2X2/3 receptors located on gustatory nerve endings [1]. This off-target blockade triggers profound dysgeusia (taste disturbance) and metallic taste aversion, which severely confounds behavioral assays, feeding models, and long-term tolerability studies [2]. For researchers requiring isolated vagal C-fiber modulation without triggering taste-related phenotypic artifacts or high dropout rates, generic substitution is functionally non-viable.

Receptor Selectivity Ratio (P2X3 vs. P2X2/3)

Camlipixant demonstrates an IC50 of 25 nM for the human P2X3 receptor and >24,000 nM for the P2X2/3 heterotrimer, yielding a selectivity ratio of over 1,000-fold (often cited as ~1,500-fold) [1]. In stark contrast, the benchmark comparator Gefapixant exhibits a narrow 3- to 8-fold selectivity window between these two receptors [2].

Evidence DimensionIn vitro IC50 selectivity ratio (P2X3 vs. P2X2/3)
Target Compound Data>1,000-fold selectivity (IC50 25 nM vs >24,000 nM)
Comparator Or BaselineGefapixant: 3- to 8-fold selectivity
Quantified Difference>125x greater target selectivity for Camlipixant
ConditionsCloned human P2X3 and P2X2/3 channels expressed in mammalian cells

Procurement of Camlipixant ensures precise pharmacological isolation of the P2X3 cough/pain pathway without off-target gustatory receptor interference.

In Vivo Tolerability and Behavioral Assay Stability

The high selectivity of Camlipixant directly translates to superior in vivo tolerability, a critical metric for long-term animal and human trials. At therapeutic equivalent doses (50 mg twice daily), Camlipixant yields a dysgeusia incidence of only 6.5%, whereas Gefapixant triggers taste disturbances in approximately 48% of subjects [1].

Evidence DimensionIncidence of dysgeusia (taste disturbance)
Target Compound Data~6.5% incidence
Comparator Or BaselineGefapixant: ~48% incidence
Quantified Difference86% relative reduction in taste-related adverse events
Conditions50 mg twice-daily dosing in clinical refractory chronic cough models

Minimizing taste aversion is essential for maintaining subject weight, feeding behavior, and compliance in prolonged in vivo sensory research.

Polypharmacy Compatibility and DDI Perpetration Potential

For complex formulation and combination therapy research, Camlipixant offers a highly favorable pharmacokinetic baseline. Clinical and in vitro profiling confirms that repeated dosing of Camlipixant (200 mg BID) produces no clinically significant drug-drug interactions (DDIs) with standard substrates of CYP3A4 (e.g., midazolam) or BCRP (e.g., sulfasalazine) [1].

Evidence DimensionPharmacokinetic impact on co-administered CYP3A4/BCRP substrates
Target Compound DataLSM ratios for AUC and Cmax within 80-125% (no significant DDI)
Comparator Or BaselineStandard neuromodulators (Baseline): Often require strict dose adjustments due to CYP/transporter liabilities
Quantified DifferenceNear-zero clinically meaningful DDI perpetration at therapeutic doses
ConditionsOpen-label sequential DDI clinical study (200 mg BID Camlipixant)

Enables researchers to confidently utilize Camlipixant in polypharmacy models without the confounding variable of altered substrate pharmacokinetics.

In Vivo Vagal C-Fiber and Refractory Chronic Cough (RCC) Modeling

Due to its >1,000-fold selectivity for P2X3 over P2X2/3, Camlipixant is the optimal antagonist for isolating airway hypersensitivity mechanisms. It allows researchers to suppress ATP-mediated cough reflexes without inducing the severe taste aversion and feeding disruptions commonly caused by Gefapixant [1].

Advanced Drug Delivery and Extended-Release Formulation Development

Camlipixant's high aqueous solubility, linear pharmacokinetics, and lack of food-effect interference make it an ideal active pharmaceutical ingredient (API) for developing extended-release (QD) solid oral dosage forms. Its physical-chemical properties streamline the transition from immediate-release to sustained-release matrix research [2].

Polypharmacy Studies in Neuropathic Pain and Endometriosis

Because Camlipixant does not perpetrate clinically meaningful drug-drug interactions via CYP3A4 or BCRP pathways, it is highly suited for combination therapy research. Investigators can co-administer it with other analgesics or hormonal treatments without confounding pharmacokinetic cross-reactivity [3].

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

458.17656158 Da

Monoisotopic Mass

458.17656158 Da

Heavy Atom Count

33

UNII

TB7D2H7MZZ

Wikipedia

Camlipixant

Dates

Last modified: 06-24-2024

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